BENGHE Foundational & Exploratory
Check Availability & Pricing

Nuclear Magnetic Resonance (NMR)
Spectroscopy: Elucidating the Core Framework

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: 2-Formylfuran-3-carboxylic acid
CAS No.: 14757-79-0
Cat. No.: B598042
Get Quote
. J

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of
organic molecules, providing precise information about the hydrogen and carbon framework.[3]
For 2-Formylfuran-3-carboxylic acid, both *H and 13C NMR are indispensabile.

'H NMR Spectroscopy

The 'H NMR spectrum is anticipated to show four distinct signals corresponding to the two
furan ring protons, the aldehyde proton, and the carboxylic acid proton. The electron-
withdrawing nature of the formyl and carboxyl groups will deshield the ring protons, shifting
them downfield relative to unsubstituted furan.

Predicted *H NMR Data:
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Proton
Assignment

Predicted
Chemical Shift

(3, ppm)

Multiplicity

Coupling
Constant (J,
Hz)

Rationale &
Comparative
Insights

Carboxyl (-
COOH)

11.0-13.0

Singlet (broad)

N/A

The acidic proton
of a carboxylic
acid typically
appears as a
broad singlet in
this downfield
region due to
hydrogen
bonding and
chemical
exchange. Its
chemical shift is
highly dependent
on concentration

and solvent.[4]

Aldehyde (-CHO)

9.8-10.2

Singlet

N/A

The aldehyde
proton is highly
deshielded by
the adjacent
carbonyl group
and the aromatic
ring, placing it in
a characteristic
downfield region.
For comparison,
the aldehyde
proton of furfural
appears around
9.8 ppm.[5]

Furan H-5

8.1-84

Doublet

JH4-H5=2.0 Hz

This proton is
adjacent to the
furan oxygen and
is deshielded by
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the anisotropic
effect of the C2-
formyl group. In
3-furoic acid, the
H-2 proton
appears at ~8.1

ppm.[6]

This proton is
coupled to H-5.
The predicted
coupling

Furan H-4 6.8-7.1 Doublet JH4-H5 = 2.0 Hz constant is
typical for
protons on a
furan ring that
are two bonds

apart.[6]

Experimental Protocol: *H NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 2-Formylfuran-3-carboxylic acid
in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-ds or CDCIz). DMSO-ds is often
preferred for carboxylic acids to ensure the observation of the acidic proton.

« Internal Standard: While modern spectrometers can calibrate using the residual solvent
peak, tetramethylsilane (TMS) can be added as an internal standard (O ppm) for precise
chemical shift referencing.[3]

o Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the Free Induction
Decay (FID) signal on a spectrometer operating at a frequency of 400 MHz or higher for
optimal resolution.

o Data Processing: Apply a Fourier Transform (FT) to the FID. Phase correct the resulting
spectrum and calibrate the chemical shift axis. Integrate the peaks to confirm the 1:1:1:1
proton ratio.[3]
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Logical Relationship: Proton Assignments
Caption: Predicted *H NMR assignments for 2-Formylfuran-3-carboxylic acid.

3C NMR Spectroscopy

The proton-decoupled 2C NMR spectrum is expected to display all six unique carbon atoms of
the molecule. The chemical shifts are influenced by the electronegativity of the oxygen atom
and the deshielding effects of the carbonyl groups.

Predicted 33C NMR Data:
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. Predicted Chemical Shift Rationale & Comparative
Carbon Assignment .
(5, ppm) Insights

The carboxylic acid carbonyl
carbon is typically found in this
region.[4] For furan-3-
Carboxyl (-COOH) 162 - 166 ] ] o )
carboxylic acid derivatives, this

carbon appears around 163

ppm.[6]

The aldehyde carbonyl carbon
is generally more deshielded

Aldehyde (-CHO) 175-185 _ _
than a carboxylic acid carbon.

[7]

This carbon is attached to the
formyl group and the furan
oxygen, causing significant
Furan C-2 147 - 152 Y ] ] .g g
downfield shifting. In furan-3-
carboxylic acid, C-2 appears

around 147 ppm.[6]

This carbon is adjacent to the

furan oxygen and is also
Furan C-5 143 - 148 shifted downfield. In furan-3-

carboxylic acid, C-5 is

observed near 143 ppm.[6]

This carbon is attached to the

carboxylic acid group. In furan-
Furan C-3 119-124 3-carboxylic acid derivatives,

C-3is found around 119 ppm.

[6]

This carbon, adjacent to the

carboxyl-substituted carbon, is

expected to be the most
Furan C-4 109 - 114 i .

upfield of the ring carbons. For

furan-3-carboxylic acid, C-4 is

at ~109 ppm.[6]
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Experimental Protocol: 13C NMR Spectroscopy

o Sample Preparation: Use the same sample prepared for *H NMR analysis. A higher
concentration (20-50 mg) may be beneficial to reduce acquisition time, as 3C has a low
natural abundance.

» Data Acquisition: Acquire the spectrum on a high-field spectrometer (e.g., 100 MHz or
higher) using proton decoupling to simplify the spectrum to single lines for each carbon.

o Data Processing: Process the FID similarly to the *H spectrum. The deuterated solvent signal
(e.g., DMSO-ds at 39.52 ppm) is typically used for chemical shift calibration.

Workflow: NMR Analysis

Data Processing & Analysis

inal ructure
Transferto HEAR  Insertinto Acquire FID Fourier Phase & Calibrate Integrate & Assign
NMR Tube Spectrometer (*H and =C) Transform Spectrum Peaks

Sample Preparation

Dissolve in
Deuterated Solvent

Weigh Compound
(5-10 mg)

Click to download full resolution via product page

Caption: Standardized workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Functional
Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups within
a molecule by measuring the absorption of infrared radiation, which excites molecular
vibrations.[3] The spectrum of 2-Formylfuran-3-carboxylic acid will be dominated by features
from the carboxyl and formyl groups.

Predicted Key IR Absorptions:
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Functional
Group

Vibration Mode

Predicted
Wavenumber
(cm™)

Intensity /
Shape

Rationale

Carboxyl (-
COOH)

O-H stretch

2500 - 3300

Very Broad,
Strong

This
characteristically
broad absorption
is due to
intermolecular
hydrogen
bonding between
carboxylic acid
dimers.[4][8]

Aldehyde (-CHO)

C-H stretch

2820 - 2880 &
2720 - 2780

Medium, Sharp

Aldehydic C-H
stretching often
appears as a pair
of weak to
medium bands
(Fermi
resonance),
which is a highly
diagnostic

feature.

Carbonyls (C=0)

C=0 stretch

1710 - 1750
(Acid) & 1680 -
1700 (Aldehyde)

Very Strong,
Sharp

Two distinct C=0
stretching bands
are expected.
The carboxylic
acid C=0 will be
at a higher
frequency.
Conjugation with
the furan ring
lowers the
frequency for the
aldehyde

compared to a
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saturated
aldehyde.[4]

These
absorptions are
) Medium to characteristic of
Furan Ring C=C stretch 1400 - 1600 )
Strong the aromatic
furan ring

system.[9]

This band arises
from the
stretching of the

C-O stretch 1210 - 1320 Strong C-0O single bond
within the

Carboxyl (-
COOH)

carboxylic acid

group.[8]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

o Sample Preparation: Place a small amount (a few milligrams) of the solid 2-Formylfuran-3-
carboxylic acid sample directly onto the ATR crystal. No further preparation is needed.

o Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.
Record a background spectrum of the empty ATR unit. Then, record the sample spectrum,
typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

» Data Processing: The software automatically ratios the sample spectrum against the
background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation

Mass spectrometry provides the molecular weight and elemental composition of a compound
by measuring the mass-to-charge ratio (m/z) of its ions.[3] The fragmentation pattern offers
valuable clues to the molecule's structure.
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Predicted Mass Spectrometry Data (Electron lonization - El):

m/z Value Proposed Fragment Rationale

Molecular ion peak,
140 [M]*+ corresponding to the molecular
weight of CeH4Oa.

Loss of a hydroxyl radical from
123 [M - OH]* 7
the carboxylic acid group.

Loss of carbon monoxide from

the formyl group is a common
112 [M-CQ]* or [M - C2Ha]* )

fragmentation pathway for

aldehydes.

Loss of the entire carboxyl
o5 M - COOH]* group as a radical. This
fragment corresponds to the 2-

formylfuran cation.

413 e

A common fragment observed
39 [CsHs]* in the mass spectra of furan

derivatives.[3]

Experimental Protocol: ESI-MS

o Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a suitable
solvent like methanol or acetonitrile, often with a trace amount of formic acid (for positive ion
mode) or ammonia (for negative ion mode) to promote ionization.[3]

o Data Acquisition: Infuse the solution directly into the electrospray ionization (ESI) source of
the mass spectrometer. Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
High-resolution mass spectrometry (HRMS) can be used to confirm the elemental
composition.
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o Data Analysis: Identify the molecular ion peak ([M+H]* in positive mode or [M-H]~ in negative
mode) to confirm the molecular weight. Analyze fragment ions if using tandem MS (MS/MS)
to corroborate the proposed structure.

Fragmentation Pathway Visualization

- «OH - «CHO
[M - OH]* [M - COOH]* [M - CHOJ*
m/z =123 m/z = 95 m/z =111
- CO, -Cz2H2

Click to download full resolution via product page

Caption: A plausible El mass spectrometry fragmentation pathway for the title compound.

UV-Vis Spectroscopy: Probing Electronic
Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds
to the promotion of electrons to higher energy orbitals. This technique is particularly useful for
analyzing compounds with conjugated systems, such as 2-Formylfuran-3-carboxylic acid.

Predicted UV-Vis Absorption Data:
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. Molar .
Predicted o Electronic .
Solvent Absorptivity . Rationale
Amax (nm) Transition

(€)

The furan ring is
a conjugated
system. The
presence of two
electron-
withdrawing
groups (formyl
and carboxyl)
extends this
conjugation,
causing a

Ethanol or bathochromic

250 - 270 High - T

Acetonitrile (red) shift
compared to
furan itself. 2-
Furancarboxylic
acid shows a
Amax around
245-255 nm.[10]
[11] The
additional formyl
group is
expected to shift
this further.

Ethanol or 300 - 330 Low n- T A weaker

Acetonitrile absorption at
longer
wavelengths may
be observed,
corresponding to
the promotion of
a non-bonding

(n) electron from
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an oxygen atom
to an anti-
bonding 1t*

orbital.

Experimental Protocol: UV-Vis Spectroscopy

o Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent
(e.g., ethanol, methanol, or acetonitrile).[10] Create a series of dilutions to find a
concentration that gives an absorbance reading between 0.1 and 1.0 for accuracy.

» Data Acquisition: Use a matched pair of quartz cuvettes. Fill one with the pure solvent (the
blank) and the other with the sample solution. Record the absorption spectrum over a range
of 200-400 nm.

» Data Analysis: Identify the wavelength of maximum absorbance (Amax). If the concentration
is known accurately, the molar absorptivity (¢€) can be calculated using the Beer-Lambert Law
(A = ecl).

Conclusion

The spectroscopic profile of 2-Formylfuran-3-carboxylic acid is dictated by the interplay of its
furan core and its aldehyde and carboxylic acid functionalities. *H and 3C NMR provide a
definitive map of the molecular skeleton. IR spectroscopy offers rapid confirmation of the key
functional groups, particularly the dual carbonyls and the carboxylic acid hydroxyl group. Mass
spectrometry confirms the molecular weight and provides structural insights through
fragmentation analysis. Finally, UV-Vis spectroscopy characterizes the conjugated electronic
system. Together, these techniques provide a comprehensive and self-validating system for the
unequivocal characterization of 2-Formylfuran-3-carboxylic acid, ensuring its identity and
purity for applications in research and development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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